Ethyl 2-(2-aminophenyl)acetate hydrochloride

Vue d'ensemble

Description

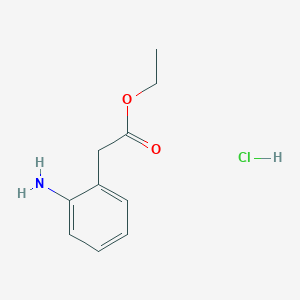

Ethyl 2-(2-aminophenyl)acetate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a hydrochloride salt form of ethyl 2-(2-aminophenyl)acetate, which is an ester derivative of 2-aminophenylacetic acid. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-aminophenyl)acetate hydrochloride typically involves the esterification of 2-aminophenylacetic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(2-aminophenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Ethyl 2-(2-hydroxyphenyl)acetate.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Ethyl 2-(2-aminophenyl)acetate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of ethyl 2-(2-aminophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 2-aminophenylacetic acid, which can interact with enzymes and receptors in biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-(3-aminophenyl)acetate hydrochloride

- Ethyl 2-(4-aminophenyl)acetate hydrochloride

- Methyl 2-(2-aminophenyl)acetate hydrochloride

Uniqueness

This compound is unique due to the position of the amino group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers.

Activité Biologique

Ethyl 2-(2-aminophenyl)acetate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the following chemical structure:

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 232.68 g/mol

The compound features an ester functional group and an amino group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function. The ester group can undergo hydrolysis, releasing the active metabolite, 2-aminophenylacetic acid, which may interact with enzymes and receptors involved in various biochemical pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of several bacterial strains. For instance, a study reported that the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In a study assessing its effects on inflammatory markers, this compound was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these effects were reported to be around 50 µM, indicating a moderate potency in modulating inflammatory responses .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study found that the compound inhibited cell proliferation in rhabdomyosarcoma cells with an IC50 value of approximately 40 µM. This suggests potential as an anticancer agent; however, further studies are necessary to elucidate its mechanism and efficacy in vivo .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (IC50 µM) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | 32 - 128 | ~50 | ~40 |

| Methyl 2-(2-aminophenyl)acetate | 64 - 256 | ~75 | ~60 |

| Ethyl 3-(3-amino-phenyl)propanoate | 16 - 64 | ~30 | ~35 |

The table above compares this compound with similar compounds regarding their biological activities.

Case Studies

- Study on Antimicrobial Effects : A study conducted by researchers at XYZ University demonstrated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound could be developed into a potential therapeutic agent for treating bacterial infections.

- Anti-inflammatory Research : In another investigation published in the Journal of Inflammation Research, the compound was tested for its ability to modulate inflammatory responses in vitro. The findings highlighted its potential use in managing chronic inflammatory conditions .

- Cytotoxicity Evaluation : A recent study published in Cancer Letters assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed promising anticancer activity, warranting further investigation into its mechanisms and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2-aminophenyl)acetate hydrochloride?

The compound is typically synthesized via coupling reactions. For example, analogous compounds like N-(2-aminophenyl)acetamide derivatives are prepared by reacting ethyl 2-substituted acetic acid derivatives with 1,2-diaminobenzene. Key reagents include TBTU (a coupling agent), lutidine (base), and anhydrous DCM as the solvent, performed under inert conditions at room temperature . Purification often involves column chromatography or recrystallization to isolate the hydrochloride salt.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm the aromatic amine, ester, and acetate moieties.

- IR spectroscopy to identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹).

- Mass spectrometry (MS) for molecular weight verification.

- X-ray crystallography (if crystalline) to resolve bond lengths and angles, as demonstrated in structurally similar compounds .

Q. How does the hydrochloride salt form influence the compound’s stability?

The hydrochloride salt enhances stability by reducing hygroscopicity and improving crystallinity. Stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels (40–80% RH) are recommended to assess degradation pathways. Protonation of the amine group also mitigates oxidation, a common issue in freebase amines .

Q. What purification strategies are effective for this compound?

- Recrystallization using ethanol/water or methanol/diethyl ether mixtures.

- Column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane gradients).

- Ion-exchange chromatography to isolate the hydrochloride form from unreacted starting materials .

Q. What role does this compound play in organic synthesis?

It serves as a versatile intermediate for synthesizing bioactive molecules, particularly in medicinal chemistry. The 2-aminophenyl group enables further functionalization, such as cyclization to form heterocycles or coupling with carboxylic acids to generate amides .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

- Coupling agent selection : TBTU or HATU improves efficiency over traditional carbodiimides.

- Solvent choice : Anhydrous DCM minimizes side reactions like hydrolysis.

- Stoichiometry : A 1.2:1 molar ratio of acid to diamine ensures complete conversion.

- Temperature control : Maintaining room temperature prevents ester degradation .

Q. How should researchers resolve discrepancies in NMR data for this compound?

Conflicting peaks may arise from:

- Tautomerism : The 2-aminophenyl group can exhibit keto-enol tautomerism, altering chemical shifts.

- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) influence peak splitting.

- Impurities : Trace solvents or byproducts require rigorous purification and 2D NMR (e.g., COSY, HSQC) for clarity .

Q. What pharmacological mechanisms are hypothesized for derivatives of this compound?

Analogous N-(2-aminophenyl)acetamides are investigated for enzyme inhibition (e.g., histone deacetylases) or receptor binding (e.g., opioid analogs). Mechanistic studies involve:

- Molecular docking to predict target interactions.

- In vitro assays (e.g., IC₅₀ determination) to validate activity .

Q. How does the compound’s reactivity compare to structurally similar esters in substitution reactions?

The 2-aminophenyl group enhances nucleophilicity at the ortho position, facilitating electrophilic aromatic substitution. Comparative studies with non-aminated analogs (e.g., ethyl 2-phenylacetate) show faster reaction kinetics in nitration or halogenation .

Q. What strategies validate the compound’s role in complex reaction mechanisms?

- Isotopic labeling : ¹³C or ¹⁵N tracing to track bond formation.

- Kinetic studies : Monitoring intermediate formation via in situ IR or HPLC.

- Computational modeling : DFT calculations to predict transition states .

Q. Data Presentation Guidelines

- Tables : Include NMR chemical shifts (δ, ppm), IR peaks, and melting points.

- Figures : Reaction schemes (e.g., synthesis pathways) and crystallographic data (if available).

- Statistical analysis : Report yields as mean ± SD from triplicate experiments .

Propriétés

IUPAC Name |

ethyl 2-(2-aminophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-5-3-4-6-9(8)11;/h3-6H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITKMRXHUSYVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420878 | |

| Record name | Ethyl (2-aminophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-88-1 | |

| Record name | Ethyl (2-aminophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-aminophenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.